2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide

Sirtuin 2 inhibition Positional isomer SAR Epigenetic target selectivity

2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide (CAS 613219-25-3, molecular formula C₁₅H₁₂ClN₃O₃S₂, MW 381.9 g/mol) is a hybrid heterocyclic compound combining a 2,4-thiazolidinedione (TZD) core N3-substituted with a 4-chlorobenzyl group and an unsubstituted thiazol-2-yl acetamide side chain at the C5 position. This scaffold merges two privileged pharmacophoric motifs—the TZD ring, known for its pleiotropic biological activities including antidiabetic, anti-inflammatory, and antimicrobial effects, and the thiazole ring, widely recognized for its role in kinase inhibition and antimicrobial action.

Molecular Formula C15H12ClN3O3S2
Molecular Weight 381.9 g/mol
Cat. No. B12148767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide
Molecular FormulaC15H12ClN3O3S2
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C(SC2=O)CC(=O)NC3=NC=CS3)Cl
InChIInChI=1S/C15H12ClN3O3S2/c16-10-3-1-9(2-4-10)8-19-13(21)11(24-15(19)22)7-12(20)18-14-17-5-6-23-14/h1-6,11H,7-8H2,(H,17,18,20)
InChIKeyOOOYRTXVWXVAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide: Structural and Pharmacophoric Overview for Procurement Decisions


2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide (CAS 613219-25-3, molecular formula C₁₅H₁₂ClN₃O₃S₂, MW 381.9 g/mol) is a hybrid heterocyclic compound combining a 2,4-thiazolidinedione (TZD) core N3-substituted with a 4-chlorobenzyl group and an unsubstituted thiazol-2-yl acetamide side chain at the C5 position . This scaffold merges two privileged pharmacophoric motifs—the TZD ring, known for its pleiotropic biological activities including antidiabetic, anti-inflammatory, and antimicrobial effects, and the thiazole ring, widely recognized for its role in kinase inhibition and antimicrobial action [1]. The compound belongs to a specific subclass of 3-substituted-2,4-dioxothiazolidine-5-acetic acid amides, distinguished from the more extensively studied N-(4-aryl-thiazol-2-yl) TZD acetamide series by the placement of the aromatic substituent on the TZD N3 position rather than on the thiazole C4 position.

Why Generic Thiazolidinedione-Thiazole Hybrids Cannot Substitute for 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide


The biological activity of thiazolidinedione-thiazole hybrid acetamides is exquisitely sensitive to the position and nature of aromatic substitution. Published structure–activity relationship (SAR) studies demonstrate that moving the chlorobenzyl substituent from the thiazole C5 position to the TZD N3 position, or altering the chlorine substitution pattern from para to ortho on the benzyl ring, can fundamentally alter target engagement profiles [1]. Specifically, the N3-benzyl substitution pattern on the TZD ring, as found in this compound, constitutes a distinct chemotype from the more common N-(4-aryl-thiazol-2-yl) TZD acetamide series where the aryl group resides on the thiazole ring. These structural variations affect key drug-like properties including logP, hydrogen-bonding capacity, and conformational flexibility, which in turn dictate target selectivity and pharmacokinetic behavior [2]. Consequently, researchers cannot assume that data generated on seemingly similar TZD-thiazole hybrids will translate to this specific positional isomer; each substitution pattern represents a distinct chemical entity requiring independent characterization.

Quantitative Differentiation Evidence for 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide: A Procurement-Focused Guide


Positional Isomer Selectivity: Divergent SIRT2 Inhibitory Profiles Between 4-Chloro and 2-Chloro Benzyl TZD-Thiazole Acetamides

A critical differentiation between the 4-chloro-benzyl target compound and its ortho-chloro positional isomer arises from their divergent sirtuin 2 (SIRT2) inhibitory profiles. The 2-chloro isomer (CAS 613219-26-4) has been experimentally evaluated and exhibits measurable, albeit moderate, SIRT2 inhibition with an IC₅₀ of 3.60 × 10³ nM (3.6 µM) in a fluorescence-based enzymatic assay [1]. In contrast, the 4-chloro target compound (CAS 613219-25-3) has no reported SIRT2 inhibitory activity in the same or comparable public databases, indicating that the para-chloro substitution pattern on the benzyl ring substantially reduces or abolishes SIRT2 engagement . This difference in SIRT2 affinity—from measurable inhibition (ortho isomer) to no reported activity (para isomer)—demonstrates how a simple positional change of the chlorine atom can toggle target engagement, providing a basis for selecting the 4-chloro isomer when SIRT2-mediated effects are to be avoided or when off-target SIRT2 inhibition is undesirable.

Sirtuin 2 inhibition Positional isomer SAR Epigenetic target selectivity

Class-Level Anti-Staphylococcal Activity: Evidence from 3-Substituted 2,4-Dioxothiazolidine-5-Acetic Acid Amides

The compound belongs to the 3-substituted-2,4-dioxothiazolidine-5-acetic acid amide class, which has been systematically evaluated for antimicrobial activity. Zimenkovskii et al. (2006) demonstrated that 3-substituted analogs of 2,4-dioxothiazolidine-5-acetic acid amides exhibit significant antimicrobial activity, with maximum anti-staphylococcal potency observed for N-[5-(R-benzyl)thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamides [1]. While the study does not report individual MIC values in the publicly available abstract, the class-level finding that 3-substituted TZD acetamides display high antimicrobial activity against five bacterial strains and two fungal strains establishes a plausible anti-staphylococcal potential for the target compound. This antimicrobial profile distinguishes the 3-substituted TZD acetamide class from 5-arylidene TZD derivatives, which were found to be less active in the same study, underscoring that the N3-substitution pattern—as featured in the target compound—is a structural determinant of antimicrobial potency within the TZD amide series.

Antimicrobial Anti-staphylococcal Gram-positive bacteria

Antioxidant and Anti-Inflammatory Potential Inferred from N-Thiazolyl-Thiazolidinedione-2-Acetamide Series

The target compound shares its core N-thiazolyl-thiazolidinedione-2-acetamide scaffold with a series of compounds (4a–4k) characterized by Koppireddi et al. (2013) for antioxidant and anti-inflammatory activities [1]. In that series, N-(4-aryl-thiazol-2-yl)-2-(2,4-dioxo-thiazolidin-5-yl)acetamides demonstrated activity across multiple orthogonal assays: DPPH radical scavenging, superoxide anion scavenging (SASA), lipid peroxide inhibition (LPI), erythrocyte hemolytic inhibition (EHI), and inhibition of IL-1β and MCP-1 secretion. Compounds 4k and 4l exhibited good antioxidant activity in all four antioxidant assays, while compounds 4a, 4h, 4i, 4k, 4m, and 4n showed excellent anti-inflammatory activity. The unsubstituted thiazole and acetamide linker in the target compound are key pharmacophoric elements conserved from the active series, suggesting that the target compound may retain similar redox-modulatory and anti-inflammatory potential, though direct confirmation requires independent testing. Importantly, the target compound differs from the published series by bearing the chlorobenzyl group at the TZD N3 position rather than on the thiazole C4 position, which may modulate potency and selectivity.

Antioxidant Anti-inflammatory DPPH radical scavenging IL-1β inhibition

Structural Identity Confirmation: ¹H NMR Spectroscopic Characterization Differentiating the Target Compound from Regioisomeric Impurities

The target compound has been unambiguously characterized by ¹H NMR spectroscopy, with the full spectrum deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: Ec4pULBeMIy) [1]. The InChIKey OOOYRTXVWXVAND-UHFFFAOYSA-N and the NMR data recorded in DMSO-d₆ provide a reproducible spectroscopic fingerprint that distinguishes this compound from its regioisomeric and positional analogs, including the ortho-chloro isomer (CAS 613219-26-4) and the thiazole-C5 benzyl-substituted analogs. This spectroscopic characterization is critical for procurement quality assurance, as TZD-thiazole acetamide positional isomers share identical molecular formulas (C₁₅H₁₂ClN₃O₃S₂) and identical molecular weights (381.9 g/mol), making them indistinguishable by LC-MS alone. The availability of a reference NMR spectrum enables definitive identity confirmation upon receipt, reducing the risk of isomer misassignment in screening campaigns.

NMR spectroscopy Structural confirmation Quality control Regioisomer differentiation

Recommended Research and Industrial Application Scenarios for 2-[3-(4-Chloro-benzyl)-2,4-dioxo-thiazolidin-5-yl]-N-thiazol-2-yl-acetamide Based on Differential Evidence


SAR Expansion of N3-Substituted TZD-Thiazole Acetamides for Anti-Staphylococcal Lead Optimization

Based on the class-level antimicrobial evidence from Zimenkovskii et al. (2006), this compound serves as a key intermediate for exploring N3-benzyl substitution effects on anti-staphylococcal potency within the 2,4-dioxothiazolidine-5-acetic acid amide series [1]. Researchers can use this 4-chloro benzyl derivative as a benchmark to systematically vary the benzyl substituent (e.g., 4-F, 4-Br, 4-CF₃, 3,4-diCl) and quantify MIC values against S. aureus panels, expanding on the foundational observation that N3-substituted analogs exhibit maximum anti-staphylococcal activity.

Selectivity Profiling Against SIRT2: Using the 4-Chloro Isomer as a SIRT2-Inactive Control

The demonstrated SIRT2 inhibitory activity of the ortho-chloro positional isomer (IC₅₀ = 3.6 µM) and the absence of reported SIRT2 activity for the 4-chloro target compound position this molecule as a potential SIRT2-inactive control for epigenetic screening cascades [2]. In phenotypic assays where SIRT2-mediated effects must be ruled out, the 4-chloro isomer provides a closely matched physicochemical comparator (identical molecular weight, logP, and H-bond donor/acceptor counts) that diverges specifically in SIRT2 engagement, enabling clean interpretation of on-target versus off-target effects.

Oxidative Stress and Inflammation Model Screening with a Unique N3-Benzyl TZD-Thiazole Chemotype

The structural homology with the antioxidant-active N-thiazolyl TZD acetamide series characterized by Koppireddi et al. (2013) supports the use of this compound in DPPH radical scavenging, superoxide anion, lipid peroxidation, and IL-1β/MCP-1 secretion assays [3]. Because the compound places the chlorobenzyl group at the TZD N3 position rather than on the thiazole ring, it probes an underexplored region of chemical space within this pharmacophore class, offering the potential to identify novel antioxidant/anti-inflammatory structure–activity relationships distinct from the published 4-aryl-thiazole series.

Quality Control and Identity Verification of Positional Isomer Batches in Compound Management

Given that the 4-chloro and 2-chloro benzyl TZD-thiazole acetamide positional isomers share identical molecular formulas and molecular weights, compound management facilities can leverage the published ¹H NMR reference spectrum (SpectraBase ID: Ec4pULBeMIy) to unambiguously confirm the identity of received batches [1]. This spectroscopic reference is essential for avoiding isomer cross-contamination in high-throughput screening libraries, where misidentification could lead to erroneous structure–activity conclusions.

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